![molecular formula C13H22N2O3S B6638394 3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B6638394.png)
3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, which is important for the survival and proliferation of B cells. TAK-659 has been shown to be effective in preclinical studies as a treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).
Mecanismo De Acción
3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide works by inhibiting the activity of BTK, which is a key mediator of B-cell receptor signaling. BTK is involved in the activation of several downstream signaling pathways, including the PI3K/Akt and NF-kB pathways, which are important for the survival and proliferation of B cells. By inhibiting BTK, 3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide blocks these signaling pathways, leading to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide has been shown to have several biochemical and physiological effects in preclinical models of B-cell malignancies. These include the induction of apoptosis, inhibition of cell proliferation, and inhibition of cell migration and invasion. 3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide has also been shown to reduce the levels of several key proteins involved in B-cell receptor signaling, including BTK, Akt, and NF-kB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide is its potency and specificity as a BTK inhibitor. 3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide has been shown to be effective at low concentrations, with an IC50 value of less than 10 nM in preclinical models. Another advantage is that 3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for use in animal models and potentially in clinical trials.
One limitation of 3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Another limitation is that 3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide may have off-target effects, which could lead to unwanted side effects or interfere with other signaling pathways.
Direcciones Futuras
There are several potential future directions for research on 3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide. One area of focus could be the development of combination therapies, where 3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide is used in combination with other drugs to enhance its anti-tumor activity. Another area of focus could be the identification of biomarkers that can predict response to 3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide, which could help to identify patients who are most likely to benefit from treatment. Additionally, further studies are needed to determine the safety and efficacy of 3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide in clinical trials, which could lead to its eventual approval as a treatment for B-cell malignancies.
Métodos De Síntesis
The synthesis of 3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide involves several steps, including the reaction of 3-amino-N,N-dimethylbenzenesulfonamide with 3-methoxy-2-methylpropylamine, followed by several purification steps, including column chromatography and recrystallization. The final product is a white crystalline solid with a purity of over 99%.
Aplicaciones Científicas De Investigación
3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, where it has shown potent anti-tumor activity. In a study published in the journal Blood, 3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide was shown to induce apoptosis (programmed cell death) in CLL cells, as well as inhibit the growth and survival of NHL cells. Another study published in the journal Cancer Research demonstrated that 3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide was effective in overcoming resistance to other BTK inhibitors in CLL cells.
Propiedades
IUPAC Name |
3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c1-11(10-18-4)9-14-12-6-5-7-13(8-12)19(16,17)15(2)3/h5-8,11,14H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGGNZJNPHUCPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC(=CC=C1)S(=O)(=O)N(C)C)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.